3-(2-FURYL)-2-PHENYLPROPENAL

Flavor Science Food Additive Regulation Compliance

3-(2-Furyl)-2-phenylpropenal (Spicy Acrolein) is an α,β-unsaturated aldehyde approved as a synthetic food flavouring agent in China (NHC) and designated FEMA 3586. Its complex regulatory landscape—including JECFA genotoxicity concerns and recent EU/GB authorization withdrawals—makes in-class substitution non-viable. Unlike generic analogues, this compound demands strict identity, purity (EFSA mandates ≥95%), and full documentation. Procure this compliance-critical intermediate with comprehensive analytical data (NMR, HPLC) to support food-grade, tobacco, and toxicological research applications, ensuring supply chain integrity for your jurisdiction.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 65545-81-5
Cat. No. B7848246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-FURYL)-2-PHENYLPROPENAL
CAS65545-81-5
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=CO2)C=O
InChIInChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H
InChIKeyJPESOGFYFXAURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Furyl)-2-phenylpropenal (CAS 65545-81-5): An Overview of the Flavouring Agent and its Regulatory Status


3-(2-Furyl)-2-phenylpropenal (CAS 65545-81-5), also known as Spicy Acrolein, is an α,β-unsaturated aldehyde featuring both a furan and a phenyl ring [1]. It is primarily known for its application as a synthetic food flavouring agent, imparting spicy and nutty notes, and is listed with FEMA number 3586 [2]. The compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) [3], is designated with a Unique Ingredient Identifier (UNII) by the FDA [4], and is a permitted synthetic food flavor additive in China [5].

Why Generic Substitution Fails for 3-(2-Furyl)-2-phenylpropenal: The Criticality of Purity and Compliance


In the procurement of 3-(2-Furyl)-2-phenylpropenal, simple in-class substitution is not a viable strategy due to stringent purity and compliance requirements that differentiate it from less refined or unregulated alternatives. This compound is subject to specific regulatory standards; for instance, the European Food Safety Authority (EFSA) mandates a minimum purity of 95% for its use as a flavouring substance [1]. Furthermore, its global regulatory landscape is complex and fragmented: it is a permitted food additive in China [2], yet its flavouring authorisation has been recently withdrawn in Great Britain , and JECFA has expressed specific toxicological concerns related to its furan moiety [3]. These factors create a 'compliance-critical' profile, meaning that a generic analogue, even one with a similar structure, will likely fail to meet the precise identity, purity, and safety documentation required for its intended applications. The following evidence quantifies these specific differentiators.

Quantitative Procurement Guide for 3-(2-Furyl)-2-phenylpropenal (CAS 65545-81-5): Key Differentiators vs. Alternatives


Regulatory Divergence: Withdrawn EU Status vs. Approved Chinese Status for 3-(2-Furyl)-2-phenylpropenal

A key differentiator for 3-(2-Furyl)-2-phenylpropenal is its bifurcated global regulatory status, which directly impacts procurement decisions. Unlike many standard flavour compounds that enjoy broad approval, this compound's authorisation has been withdrawn in Great Britain as of 28 June 2024, at the request of the flavourings industry . In contrast, it remains a permitted synthetic food flavor additive in China under the National Health Commission (NHC) and carries the FEMA number 3586 [1]. This divergence means that a product labelled generically may not meet the specific compliance requirements for a given market.

Flavor Science Food Additive Regulation Compliance

Purity Threshold: EFSA-Mandated 95% Minimum Purity for 3-(2-Furyl)-2-phenylpropenal

The European Food Safety Authority (EFSA) has established a defined purity requirement for 3-(2-Furyl)-2-phenylpropenal when used as a flavouring substance: a minimum of 95% purity is mandated unless otherwise specified [1]. This is a quantitative procurement specification. While many commercial sources list typical purities (e.g., 97% ), procurement must be made against the EFSA 95% minimum specification to ensure compliance for any products destined for the EU market.

Analytical Chemistry Quality Control Food Safety

Physical Property Benchmark: Melting Point Range (57-60°C) as a Critical Identity and Purity Indicator

The melting point of 3-(2-Furyl)-2-phenylpropenal is reported consistently in the 57-60°C range . This narrow range serves as a critical quality and identity benchmark, differentiating it from potential process impurities or closely related structural analogues that would exhibit different thermal behavior. For example, a synthetic byproduct or an incorrectly synthesized analogue would likely have a different melting point.

Material Characterization Quality Assurance Synthesis

Best Application Scenarios for 3-(2-Furyl)-2-phenylpropenal Based on Evidence-Based Procurement


Flavor and Fragrance Formulation for the Chinese Market

This is the primary and most compliant application scenario. 3-(2-Furyl)-2-phenylpropenal is explicitly authorized by the National Health Commission (NHC) of China as a synthetic food flavor additive [1]. It is used to impart spicy and nutty notes in food and tobacco products . Procurement for this scenario requires verification of NHC compliance and a purity suitable for food-grade applications, differentiating it from research-only or industrial-grade materials.

Regulatory Compliance and Safety Testing for Global Market Access

Given its unique regulatory status, a key application for a high-purity, well-characterized sample of this compound is in analytical and toxicological studies. The JECFA review highlighted concerns about the genotoxicity of furan-substituted flavoring agents, specifically noting a lack of in vivo data [2]. Procurement for this purpose demands the highest available purity (≥97% as offered by some vendors ) to minimize the confounding effects of impurities in safety assessments. This use-case is critical for companies navigating its recent withdrawal in Great Britain or seeking to maintain its approved status in other jurisdictions.

Organic Synthesis Intermediate and Building Block

The compound is recognized as a valuable building block in organic synthesis, serving as a precursor to more complex molecules [3]. Its structure, containing both a reactive aldehyde group and a furan ring, makes it a versatile intermediate for constructing diverse chemical libraries. In this application, the critical procurement differentiator is the purity and the vendor's ability to provide comprehensive analytical data (e.g., NMR, HPLC) to confirm the integrity of the core scaffold, as even minor structural variants would compromise subsequent synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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